6-bromo-3-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
6-BROMO-3-[4-OXO-4-(4-PHENYLPIPERAZIN-1-YL)BUTYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of a bromine atom, a phenylpiperazine moiety, and a butyl chain with a ketone group adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-3-[4-OXO-4-(4-PHENYLPIPERAZIN-1-YL)BUTYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the quinazoline core through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone. The bromine atom can be introduced via a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS). The phenylpiperazine moiety is then attached through a nucleophilic substitution reaction, and the butyl chain with the ketone group is introduced via an alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include using continuous flow reactors for certain steps, employing more efficient catalysts, and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-3-[4-OXO-4-(4-PHENYLPIPERAZIN-1-YL)BUTYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways or receptors.
Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-BROMO-3-[4-OXO-4-(4-PHENYLPIPERAZIN-1-YL)BUTYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, which could influence its pharmacological effects. The quinazoline core may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents targeting epidermal growth factor receptors (EGFR).
Phenylpiperazine Derivatives: Compounds like trazodone and nefazodone, which are used as antidepressants and anxiolytics.
Uniqueness
6-BROMO-3-[4-OXO-4-(4-PHENYLPIPERAZIN-1-YL)BUTYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is unique due to its specific combination of functional groups and structural features. The presence of both a quinazoline core and a phenylpiperazine moiety provides a unique scaffold for potential biological activity and chemical reactivity. This combination may offer distinct advantages in terms of binding affinity, selectivity, and pharmacokinetic properties compared to other similar compounds.
Properties
Molecular Formula |
C22H23BrN4O3 |
---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C22H23BrN4O3/c23-16-8-9-19-18(15-16)21(29)27(22(30)24-19)10-4-7-20(28)26-13-11-25(12-14-26)17-5-2-1-3-6-17/h1-3,5-6,8-9,15H,4,7,10-14H2,(H,24,30) |
InChI Key |
HUTZINODCCRWBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O |
Origin of Product |
United States |
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